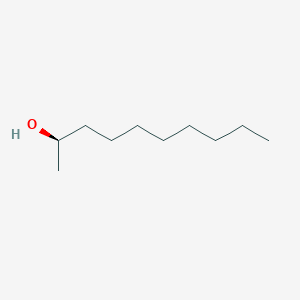

(R)-(-)-2-Decanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-decan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUZDYFTRHEKOS-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33758-15-5 | |

| Record name | 2-Decanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033758155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DECANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9JDF6X5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical Properties and Applications of (R)-(-)-2-Decanol: A Technical Guide

Executive Summary

(R)-(-)-2-Decanol (CAS: 33758-15-5) is a high-value chiral secondary alcohol utilized primarily as a stereochemical building block in the synthesis of pharmaceuticals, agrochemicals, and ferroelectric liquid crystals. Its utility stems from its ability to induce chirality in achiral hosts and serve as a precursor for enantiopure esters and ethers. This guide provides a definitive physicochemical profile, thermodynamic data, and a validated protocol for its isolation via enzymatic kinetic resolution, tailored for researchers in organic synthesis and materials science.

Part 1: Molecular Identity & Stereochemistry

This compound is the levorotatory enantiomer of 2-decanol. It is characterized by a hydroxyl group at the C2 position of a ten-carbon saturated chain, with the stereocenter configured such that the priority groups follow a clockwise path when the lowest priority group is oriented away (R-configuration), yet it rotates plane-polarized light in the counter-clockwise direction (-).

Table 1: Chemical Identity

| Parameter | Detail |

| IUPAC Name | (2R)-Decan-2-ol |

| Common Name | This compound; (R)-Methyl octyl carbinol |

| CAS Number (R-isomer) | 33758-15-5 |

| CAS Number (Racemic) | 1120-06-5 |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol |

| SMILES | CCCCCCCCO |

| InChI Key | ACUZDYFTRHEKOS-SNVBAGLBSA-N |

Visualization 1: Stereochemical Configuration

The following diagram illustrates the stereochemical orientation of this compound.

Caption: Stereochemical priority assignment around the C2 chiral center of this compound according to Cahn-Ingold-Prelog (CIP) rules.

Part 2: Physicochemical Profile

The physical properties of this compound are critical for process design, particularly in distillation and biphasic reaction systems. Note that while enantiomers share identical boiling and melting points with their racemate in an achiral environment, their optical properties differ.

Table 2: Physical & Thermodynamic Properties

| Property | Value | Conditions / Notes |

| Physical State | Viscous Liquid | Clear, colorless at 25°C |

| Boiling Point | 211 °C | @ 760 mmHg (Lit.) [1] |

| Melting Point | -6 to -4 °C | (Lit.) [2] |

| Density | 0.827 g/mL | @ 25 °C [1] |

| Refractive Index | @ 20 °C [3] | |

| Flash Point | 85 °C (185 °F) | Closed Cup [2] |

| Vapor Pressure | ~0.04 mmHg | @ 25 °C (Est.) |

| Viscosity (Dynamic) | ~10.2 mPa·s (cP) | @ 20 °C (Based on racemic data) [4] |

| Solubility (Water) | Insoluble | < 0.1 g/L |

| Solubility (Organic) | Miscible | Ethanol, Ether, Chloroform, Hexane |

Optical Properties

The specific rotation is the defining purity metric for this compound.

-

Specific Rotation

: -8.0° (c = 1.0, Chloroform) [1] -

Optical Purity : Commercial grades typically offer >97% enantiomeric excess (ee), determined via Chiral HPLC or GC.

Part 3: Applications in Research & Industry[5]

Asymmetric Synthesis & Drug Development

(R)-2-Decanol serves as a chiral auxiliary and starting material. In drug development, it is used to introduce chirality into lipophilic side chains of pharmaceutical candidates. Its long alkyl chain enhances the permeability of derived esters across lipid bilayers, a property exploited in prodrug design.

Ferroelectric Liquid Crystals (FLCs)

The compound is a key chiral dopant. When added to achiral smectic liquid crystal hosts, (R)-2-Decanol (and its derivatives) induces a spontaneous polarization, creating ferroelectric phases essential for fast-switching display technologies. The length of the decyl chain is optimal for stabilizing the smectic C* phase.

Part 4: Experimental Protocol

Enzymatic Kinetic Resolution of Racemic 2-Decanol

Obtaining high-purity this compound often involves the kinetic resolution of the racemic mixture using lipases.[1] Candida antarctica Lipase B (CALB) displays high enantioselectivity for secondary alcohols, typically following Kazlauskas' rule where the (R)-enantiomer is preferentially acylated.

Objective: Isolate (R)-2-Decanol via stereoselective acetylation followed by hydrolysis.

Reagents:

-

Racemic 2-Decanol (CAS 1120-06-5)

-

Vinyl Acetate (Acyl donor)[2]

-

Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

Workflow Diagram:

Caption: Workflow for the lipase-catalyzed kinetic resolution to produce this compound.

Step-by-Step Methodology:

-

Reaction Setup : Dissolve racemic 2-decanol (10 mmol) in anhydrous n-hexane (50 mL). Add vinyl acetate (30 mmol, 3 eq) and Novozym 435 (20 mg/mmol substrate).

-

Incubation : Shake the mixture at 30°C and 200 rpm for 24 hours. The lipase preferentially acetylates the (R)-enantiomer [5].

-

Filtration : Remove the immobilized enzyme by filtration. Wash the beads with hexane.

-

Separation : Concentrate the filtrate under reduced pressure. Separate the resulting (R)-2-decyl acetate from the unreacted (S)-2-decanol using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

-

Hydrolysis (Deprotection) : Dissolve the isolated (R)-2-decyl acetate in Methanol. Add KOH (2 eq) and stir at room temperature for 2 hours to cleave the ester.

-

Workup : Neutralize with dilute HCl, extract with diethyl ether, dry over MgSO₄, and concentrate to yield pure this compound.

-

Validation : Confirm stereochemistry via polarimetry (

).

References

-

Sigma-Aldrich. this compound Product Specification. Merck KGaA. Link

-

PubChem. 2-Decanol Compound Summary (CID 14254). National Center for Biotechnology Information. Link

-

ChemicalBook. 2-Decanol Properties and CAS Data. Link

-

Cheméo. 2-Decanol Dynamic Viscosity Data. Link

-

Ghanem, A. (2007).[3] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. (General reference for CALB specificity).

Sources

- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note: The Strategic Role of (R)-(-)-2-Decanol in the Innovation of Chiral Fragrance and Flavor Compounds

Abstract

Chirality is a cornerstone of modern fragrance and flavor chemistry, where the stereochemistry of a molecule can dictate its sensory perception. This guide provides an in-depth exploration of (R)-(-)-2-Decanol, a chiral secondary alcohol, and its pivotal role as a versatile building block for synthesizing high-value, enantiomerically pure aroma chemicals. We move beyond a simple overview to deliver detailed, field-proven protocols for the enantioselective synthesis, chiral purity analysis, and subsequent derivatization of this compound into novel fragrance and flavor esters. This document is intended for researchers, chemists, and product development professionals seeking to leverage stereospecific synthesis for the creation of unique and impactful sensory ingredients.

Introduction: Chirality and Olfaction

The human olfactory system is a remarkably sensitive and stereospecific chiral selector. Enantiomeric pairs of molecules, which are non-superimposable mirror images, frequently exhibit distinctly different odors or sensory thresholds. A classic example is carvone, where (S)-(+)-carvone imparts the characteristic scent of caraway, while its mirror image, (R)-(-)-carvone, smells of spearmint. This principle underscores the immense potential for innovation within the fragrance and flavor industry by controlling the chirality of key ingredients.

This compound is a chiral C10 secondary alcohol. While its racemic form, 2-decanol, occurs naturally in substances like coriander leaf oil and boronia absolute, the isolated (R)-enantiomer has been identified in plants such as Capsicum annuum and Houttuynia cordata.[1][2][3] Its primary value lies not as a standalone fragrance compound, but as a chiral synthon—a foundational piece for constructing more complex molecules where the retention of its specific stereocenter is crucial for the final desired sensory profile. By using enantiomerically pure this compound, chemists can create novel esters and other derivatives with unique, reproducible, and often more potent aroma profiles than their racemic counterparts.

This guide details the necessary protocols to synthesize, purify, and utilize this compound in a research and development setting.

Physicochemical and Sensory Profile

Understanding the fundamental properties of a molecule is critical for its effective application in experimental protocols.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-decanol. These values are essential for planning purification steps (e.g., distillation) and selecting appropriate solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂O | [4][5] |

| Molecular Weight | 158.28 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | ~211 °C at 760 mmHg | [6] |

| Density | ~0.827 g/mL at 25 °C | [2][6] |

| Refractive Index | ~1.434 at 20 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol and other organic solvents | [4][6] |

| CAS Number (R-enantiomer) | 33758-15-5 | [3] |

Sensory Characteristics

Racemic 2-decanol is characterized by a complex odor profile described as having floral, fruity, waxy, fatty, and citrus notes.[4] The enantiomerically pure This compound is expected to possess a more refined and specific subset of these characteristics. Its primary application, however, is the synthesis of chiral esters, where the alcohol moiety contributes significantly to the final aroma. For example, esterification with short-chain carboxylic acids can yield fruity, floral, and wine-like notes with a unique stereospecific character.

Core Methodologies and Protocols

This section provides detailed, validated protocols for the synthesis and analysis of this compound and its derivatives. The causality behind key steps is explained to provide a deeper understanding of the process.

Protocol 1: Enantioselective Synthesis of this compound

The most reliable method for producing this compound is the asymmetric reduction of its corresponding prochiral ketone, 2-decanone. This protocol utilizes a catalyst system known for high enantioselectivity in the hydrogenation of ketones.[7]

Principle of the Method: A prochiral ketone (2-decanone) is reduced to a secondary alcohol using a chiral catalyst. The catalyst, often a Ruthenium complex with a chiral ligand, creates a chiral environment around the ketone's carbonyl group. This forces the hydride transfer to occur preferentially on one face of the carbonyl, leading to the formation of one enantiomer in excess over the other.

Experimental Workflow:

Caption: Workflow for enantioselective synthesis of this compound.

Step-by-Step Protocol:

-

Reactor Preparation: A 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet is dried in an oven and assembled hot under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with 2-decanone (10.0 g, 64.0 mmol) and anhydrous isopropanol (100 mL). Isopropanol serves as both the solvent and the hydrogen source for the transfer hydrogenation.

-

Catalyst Introduction: A solution of a suitable chiral ruthenium catalyst (e.g., (R,R)-Ts-DENEB™) is added via syringe. The specific catalyst loading is critical and should follow the manufacturer's recommendation, typically in the range of 0.01 to 0.1 mol%.

-

Reaction: The mixture is heated to a gentle reflux (~82 °C) and stirred. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 4-12 hours).

-

Workup: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by silica gel flash column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 98:2 to 90:10) to yield pure this compound.

-

Validation: The structure of the purified product is confirmed using ¹H NMR and FT-IR spectroscopy. The enantiomeric excess is determined using the method described in Protocol 2.

Protocol 2: Chiral Purity Analysis by HPLC

Determining the enantiomeric excess (ee) is a mandatory quality control step to validate the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the industry-standard method.[]

Principle of the Method: The sample is passed through a column packed with a chiral stationary phase. The two enantiomers, (R)- and (S)-2-decanol, form transient diastereomeric complexes with the CSP. These complexes have different binding energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation and quantification.[9]

Analytical Workflow:

Caption: Analytical workflow for determining enantiomeric excess (ee%).

Step-by-Step Protocol:

-

System Setup:

-

HPLC System: Standard HPLC with UV detector.

-

Chiral Column: Chiralcel OD-H (or equivalent polysaccharide-based column).

-

Mobile Phase: A mixture of n-hexane and isopropanol (IPA), typically 98:2 (v/v). The ratio may need optimization to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 25 °C.

-

-

Sample Preparation: Prepare a stock solution by dissolving approximately 1 mg of the synthesized this compound in 1 mL of the mobile phase. Prepare a racemic standard in the same manner for peak identification.

-

Analysis: Inject 5-10 µL of the sample onto the column. Run the analysis for a sufficient time to allow both enantiomer peaks to elute (typically 15-25 minutes).

-

Data Interpretation:

-

Identify the peaks corresponding to the (R) and (S) enantiomers by comparing with the chromatogram of the racemic standard.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Total Area) ] * 100

-

A successful synthesis should yield an ee of >95%.

-

Protocol 3: Synthesis of a Chiral Fragrance Ester: (R)-2-decyl acetate

This protocol demonstrates the use of this compound as a synthon to create a chiral ester, a common class of fragrance molecules.[10]

Principle of the Method: Esterification is the reaction between an alcohol and a carboxylic acid or its derivative (like an acid anhydride or acyl chloride) to form an ester. Using an enzyme catalyst (lipase) is a "green chemistry" approach that proceeds under mild conditions and avoids harsh reagents.[10]

Step-by-Step Protocol (Enzymatic Method):

-

Reactor Setup: In a 100 mL flask, combine this compound (5.0 g, 31.6 mmol), vinyl acetate (4.1 g, 47.4 mmol, serves as both reagent and acyl donor), and a suitable solvent like hexane (25 mL).

-

Catalyst Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), at a loading of 5-10% by weight of the alcohol.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress by GC, observing the disappearance of the alcohol and the appearance of the ester product.

-

Workup: Once the reaction is complete, filter off the immobilized enzyme (which can be washed and reused).

-

Purification: Remove the solvent and excess vinyl acetate under reduced pressure. The crude ester can be further purified by vacuum distillation to yield pure (R)-2-decyl acetate.

-

Characterization: Confirm the structure using FT-IR (noting the appearance of a strong carbonyl C=O stretch around 1740 cm⁻¹ and the disappearance of the broad O-H stretch from the starting alcohol) and NMR spectroscopy. The final product should be evaluated by a trained sensory panel to characterize its unique aroma profile.

Conclusion

This compound serves as a powerful and strategic chiral building block in fragrance and flavor chemistry. While its own sensory profile is mild, its true value is realized upon its incorporation into more complex molecules, particularly esters. The protocols provided herein offer a robust framework for the enantioselective synthesis, rigorous quality control, and practical application of this important intermediate. By controlling stereochemistry at the molecular level, researchers and perfumers can unlock a new palette of refined, high-impact aroma chemicals, driving innovation and creating novel sensory experiences.

References

-

National Center for Biotechnology Information. (n.d.). 2-Decanol. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-decanol. Retrieved from [Link]

-

Garrido, I., et al. (2024). Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid. ACS Omega. Retrieved from [Link]

-

Scent.vn. (n.d.). 2-Decanol (CAS 1120-06-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Pennetta, A., et al. (2023). Gas-phase oxidative dehydrogenation of long chain alkenols for the production of key fragrance ingredients. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2R)-decan-2-ol. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Decanol. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). decanol. Retrieved from [Link]

-

Wang, C., et al. (2024). Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (2008). Enantioselective Preparation of Secondary Alcohols and Amines. Retrieved from [Link]

-

ResearchGate. (2018). Separation of Enantiomers with two chiral centers. Retrieved from [Link]

-

Khan Academy. (2013). Resolution of enantiomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Dual catalysis for enantioselective convergent synthesis of enantiopure vicinal amino alcohols. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Retrieved from [Link]

Sources

- 1. 2-Decanol | C10H22O | CID 14254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-decanol, 1120-06-5 [thegoodscentscompany.com]

- 3. (2R)-decan-2-ol | C10H22O | CID 2737541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. 2-Decanol [webbook.nist.gov]

- 6. 2-DECANOL | 1120-06-5 [chemicalbook.com]

- 7. Enantioselective Preparation of Secondary Alcohols and Amines [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Quantitative Analysis of (R)-(-)-2-Decanol

Introduction: The Significance of Enantioselective Analysis

2-Decanol is a chiral secondary alcohol with the molecular formula C₁₀H₂₂O.[1][2] It exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-2-Decanol and (S)-(+)-2-Decanol.[3] While enantiomers share identical physical properties like boiling point and density, their interaction with other chiral molecules—including biological receptors—can differ significantly.[4] This differentiation is critical in the pharmaceutical industry, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even toxic, and in the flavor and fragrance industry, where enantiomers can possess distinct sensory characteristics.[3]

Therefore, the accurate quantification of a specific enantiomer, such as this compound, is not merely an analytical task but a crucial requirement for quality control, regulatory compliance, and safety assessment. This guide provides detailed, field-proven protocols for the enantioselective quantification of this compound using chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC), designed for researchers, scientists, and drug development professionals.

The Principle of Chiral Separation by Chromatography

The separation of enantiomers is achieved through chiral chromatography, a technique that relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[3] The core principle is the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[5] These diastereomeric complexes have different energies and stabilities, leading to different retention times in the chromatographic system and thus enabling their separation and quantification.[5]

-

In Gas Chromatography (GC) , this is often achieved using CSPs based on cyclodextrin derivatives. The enantiomers partition into the chiral cavities of the cyclodextrin, forming temporary host-guest inclusion complexes with varying stabilities.[6]

-

In High-Performance Liquid Chromatography (HPLC) , polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used. Separation is governed by a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the helical polymer structure of the CSP.[6][7]

Primary Analytical Technique: Chiral Gas Chromatography (GC)

Rationale: Chiral GC is an ideal method for analyzing volatile and thermally stable compounds like 2-decanol. It offers high resolution, speed, and sensitivity, particularly when coupled with a Flame Ionization Detector (FID).

Chiral GC Workflow Diagram

Caption: Workflow for the chiral GC analysis of 2-Decanol.

Protocol for Chiral GC Quantification of this compound

This protocol is designed to achieve baseline separation of 2-decanol enantiomers.

Step 1: Sample Preparation

-

Standard Preparation: Prepare a stock solution of racemic 2-decanol at approximately 1 mg/mL in a high-purity solvent like dichloromethane or hexane.[6]

-

Sample Preparation: Dilute the test sample containing this compound to an expected concentration within the calibration range using the same solvent. Ensure the final solvent is compatible with the chiral column.[5]

-

Filtration: Filter the prepared sample and standard solutions through a 0.45 µm syringe filter into a GC vial to remove any particulates.

Step 2: Instrumentation and Conditions

The following table outlines a robust starting point for method development. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Condition | Causality and Field Insights |

| GC System | Gas Chromatograph with FID | FID is highly sensitive to hydrocarbons and provides a robust, linear response for quantification. |

| Chiral Column | Cyclodextrin-based CSP (e.g., Beta-DEX™, CP Chirasil-DEX CB) | Cyclodextrin phases are well-suited for separating chiral alcohols via inclusion complexation.[5][6] |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing a good balance of resolution and analysis time. |

| Carrier Gas | Hydrogen or Helium | Hydrogen is the preferred carrier gas as it provides higher efficiency and allows for faster analysis times compared to helium or nitrogen.[8] |

| Flow Rate | Constant flow at 1.0 mL/min or linear velocity of ~80 cm/s | Optimal flow is crucial for separation efficiency. Higher velocities can be used to shorten run times if resolution is sufficient.[6][8] |

| Injector | Split/Splitless, 230°C | A split injection (e.g., 50:1 ratio) is recommended to prevent column overloading and ensure sharp peaks.[5] |

| Oven Program | Initial: 60°C, hold 1 min. Ramp: 2°C/min to 120°C. Hold: 5 min. | A slow temperature ramp is critical for resolving enantiomers, as it enhances the differential interaction with the CSP.[6] Isothermal conditions (e.g., 100-120°C) can also be effective.[5] |

| Detector | FID, 250°C | The detector temperature must be high enough to prevent condensation of the analyte. |

| Injection Volume | 1 µL |

Step 3: Data Analysis

-

System Suitability: Inject the racemic 2-decanol standard to confirm the separation of the two enantiomer peaks. The resolution (Rs) between the peaks should ideally be ≥ 1.5.

-

Quantification: Generate a calibration curve using standards of known concentration.

-

Enantiomeric Excess (% ee) Calculation: For samples containing both enantiomers, calculate the % ee using the peak areas from the chromatogram.[5] % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100 Where Area(R) is the peak area of the (R)-enantiomer and Area(S) is the peak area of the (S)-enantiomer.

Advanced Technique: Derivatization

For some secondary alcohols, peak tailing can be an issue. Converting the alcohol to its corresponding acetate ester via derivatization can improve peak shape and may enhance resolution.[6]

Protocol: React 2-decanol with acetic acid in the presence of an iodine catalyst.[6][9] This method provides a simple workup for analyzing chiral alcohols.[9]

Alternative Analytical Technique: Chiral HPLC

Rationale: HPLC is a powerful alternative, especially for less volatile compounds or when GC is unavailable. Immobilized polysaccharide-based CSPs offer broad applicability and solvent compatibility, allowing for both normal-phase and reversed-phase separations.[7][10]

Chiral HPLC Workflow Diagram

Caption: Workflow for the chiral HPLC analysis of 2-Decanol.

Protocol for Chiral HPLC Quantification of this compound

This protocol provides a starting point for normal-phase chiral HPLC.

Step 1: Sample Preparation

-

Standard Preparation: Prepare a 1.0 mg/mL solution of racemic 2-decanol in the mobile phase.[6]

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the analytical range.

-

Filtration: It is critical to filter all samples and standards through a 0.45 µm syringe filter before injection to protect the column and instrument.[6]

Step 2: Instrumentation and Conditions

Normal-phase chromatography is often the preferred method for the chiral separation of alcohols.[7]

| Parameter | Recommended Condition | Causality and Field Insights |

| HPLC System | HPLC with UV Detector | 2-Decanol has weak UV absorbance, so detection at a low wavelength is necessary. |

| Chiral Column | Polysaccharide-based CSP (e.g., Lux® Cellulose-1, CHIRALCEL® OD-H) | These columns provide excellent enantioselectivity for a wide range of chiral compounds, including alcohols, through hydrogen bonding and other interactions.[6][7] |

| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm | Standard analytical column dimensions. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | The ratio of the alkane (non-polar) to the alcohol modifier (polar) is the most critical parameter for optimizing resolution.[6][7] Start with a high percentage of alkane and adjust as needed. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. It can be adjusted to balance resolution and analysis time.[6][7] |

| Column Temp. | 25°C | Temperature control is important for reproducible retention times and selectivity. |

| Detection | UV at 210 nm | Alcohols lack a strong chromophore, requiring detection at low UV wavelengths. Ensure mobile phase components are transparent at this wavelength. |

| Injection Volume | 10 µL |

Step 3: Data Analysis

-

System Suitability: Inject the racemic standard to verify peak separation and resolution (Rs ≥ 1.5).

-

Quantification & Purity: As with GC, use a calibration curve for quantification and the peak area formula to determine enantiomeric excess (% ee).

Method Validation: Ensuring Trustworthy Results

Any analytical method used for quantitative purposes must be validated to ensure its performance is reliable, reproducible, and fit for its intended purpose. Method validation should be performed in accordance with regulatory guidelines such as those from the FDA and ICH.[11][12][13]

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or the other enantiomer). | Baseline resolution (Rs ≥ 1.5) between the enantiomer peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.997.[11] |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of test results to the true value. Assessed by recovery studies of spiked samples. | Recovery typically between 90-110%.[11][14] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%.[11][14] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[14] |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). | RSD of results should remain within acceptable limits. |

References

- Benchchem. (n.d.). Gas Chromatography Methods for 2-Decanol Analysis: Application Notes and Protocols.

- Benchchem. (n.d.). A Comparative Guide to Chiral Columns for the Enantioseparation of 2-Decanol.

- Al-Salami, H., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC.

- AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography.

- Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. UVaDOC.

- BOC Sciences. (n.d.). Chiral Analysis & Separation.

- Ghanem, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI.

- ResearchGate. (n.d.). Chiral GC analysis of (R)-2-heptyl acetate.

- Ghanem, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI.

- ResearchGate. (n.d.). Enantioselective HPLC analysis and biodegradation of atenolol, metoprolol and fluoxetine.

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- National Institutes of Health. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.

- National Institute of Standards and Technology. (n.d.). 2-Decanol.

- National Institutes of Health. (n.d.). 2-Decanol. PubChem.

- Sigma-Aldrich. (n.d.). This compound.

- Kubínyi, R., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.

- Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.

- Benchchem. (n.d.). Improving the resolution of 2-Heptadecanol enantiomers in chiral chromatography.

- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.

- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

- gmp-compliance.org. (2018). Revised FDA Guidance on the validation of analytical methods.

- ResearchGate. (n.d.). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review.

- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.

- Orochem Technologies Inc. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography.

- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.

Sources

- 1. 2-Decanol [webbook.nist.gov]

- 2. 2-Decanol | C10H22O | CID 14254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hplc.sk [hplc.sk]

- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 14. researchgate.net [researchgate.net]

Application Note: Chiral HPLC Separation of 2-Decanol Enantiomers

Strategies for Aliphatic Alcohol Resolution: Direct Analysis vs. Derivatization

Executive Summary

The separation of 2-decanol (

This Application Note details two validated methodologies to overcome this limitation:

-

Method A (Direct Analysis): Utilizes Refractive Index (RI) detection for process-scale or high-concentration samples.

-

Method B (Derivatization): Utilizes pre-column derivatization with 3,5-dinitrobenzoyl chloride to introduce a strong chromophore, enabling high-sensitivity UV detection.

Strategic Decision Matrix

Before selecting a protocol, researchers must evaluate their sensitivity requirements and sample throughput.

Figure 1: Decision workflow for selecting the appropriate analytical method based on sample concentration and detection capabilities.

Method A: Direct Analysis (High Concentration)

Target Audience: Process chemists monitoring bulk resolution or specific rotation. Principle: Separation on a polysaccharide-based Chiral Stationary Phase (CSP) using Refractive Index (RI) detection.

Chromatographic Conditions

| Parameter | Setting |

| Column | Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | |

| Mobile Phase | n-Hexane : 2-Propanol (95 : 5 v/v) |

| Flow Rate | 0.5 – 1.0 mL/min |

| Temperature | 25°C |

| Detection | Refractive Index (RI) (35°C cell temp) |

| Injection Vol. | 10–20 |

Technical Insight

The Chiralcel OD-H column relies on hydrogen bonding and dipole-dipole interactions between the carbamate groups on the cellulose backbone and the hydroxyl group of 2-decanol.

-

Caution: Standard OD-H columns are coated , not immobilized. Do not use "forbidden" solvents like Ethyl Acetate, THF, or DCM, as they will strip the stationary phase and destroy the column [1].[1]

-

Optimization: If resolution (

) is

Method B: Derivatization (High Sensitivity)

Target Audience: DMPK scientists and Quality Control (QC) for trace impurity analysis. Principle: Reaction of the secondary alcohol with 3,5-dinitrobenzoyl chloride (DNB-Cl) creates an ester with high UV absorptivity at 254 nm.

Derivatization Mechanism & Workflow

The addition of the dinitrobenzoyl group not only adds a chromophore but often enhances chiral recognition by adding

Figure 2: Pre-column derivatization workflow using 3,5-dinitrobenzoyl chloride.

Detailed Protocol

-

Reagent Prep: Dissolve 10 mg of sample in 1 mL of dry pyridine.

-

Reaction: Add 20 mg of 3,5-dinitrobenzoyl chloride.

-

Incubation: Heat at 60°C for 30 minutes (or let stand at room temp for 2 hours). The solution will turn yellow/orange.

-

Workup:

-

Add 2 mL water to quench excess reagent.

-

Extract twice with 2 mL n-hexane (or diethyl ether).

-

Wash the organic layer with 1M HCl (to remove pyridine) and then saturated

.

-

-

Preparation: Dry organic layer over

, filter (0.45

Chromatographic Conditions (Derivatized)

| Parameter | Setting |

| Column | Chiralpak AD-H or Chiralcel OD-H |

| Mobile Phase | n-Hexane : 2-Propanol (90 : 10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Selectivity ( | Typically > 1.2 |

Comparative Performance Data

| Metric | Method A (Direct/RI) | Method B (Derivatization/UV) |

| LOD (Limit of Detection) | ~ 100 | ~ 0.1 |

| Linearity ( | > 0.99 (High range) | > 0.999 (Trace range) |

| Sample Prep Time | < 5 mins | ~ 60 mins |

| Selectivity Source | H-bonding only | H-bonding + |

| Robustness | High (Temperature sensitive) | High (Requires clean workup) |

Troubleshooting & Critical Parameters

Peak Tailing

-

Cause: Residual silanol activity on the silica support or pyridine contamination.

-

Fix: For Method B, ensure the workup includes an acid wash (HCl) to fully remove pyridine. For Method A, trace amounts of diethylamine (0.1%) can be added to the mobile phase, though usually unnecessary for neutral alcohols.

Solvent Compatibility (Crucial)

When using Chiralcel OD-H or Chiralpak AD-H (coated phases):

-

NEVER inject samples dissolved in Ethyl Acetate, DMSO, THF, or DCM directly onto the column.

-

ALWAYS dissolve the final sample in the Mobile Phase (Hexane/IPA).

-

Note: If using Chiralpak IA/IB (immobilized), these solvent restrictions are relaxed, allowing for greater solubility flexibility [1].

Water Content

Polysaccharide columns in Normal Phase are sensitive to moisture. Ensure 2-Propanol is HPLC grade and "dry." Water accumulation can cause retention time drift (

References

-

Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

-

Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

-

Simeonov, S. P., et al. (2012). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase. ResearchGate. Retrieved from [Link]

Sources

Topic: Chiral GC Analysis of (R)-(-)-2-Decanol: A Detailed Application Guide and Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective analysis of chiral molecules is a cornerstone of modern pharmaceutical development, chemical synthesis, and quality control. (R)-(-)-2-Decanol, a chiral secondary alcohol, serves as a vital building block and is a frequent subject of stereoselective synthesis. Consequently, the ability to accurately determine its enantiomeric purity is paramount. This application note provides a comprehensive, field-proven guide to the chiral gas chromatography (GC) analysis of 2-decanol. We delve into the fundamental principles of chiral recognition on cyclodextrin-based stationary phases, present a detailed, validated protocol for direct enantioseparation, and discuss key considerations for robust method development and data interpretation. This guide is designed to equip researchers with the necessary expertise to implement a reliable and efficient analytical workflow.

Introduction: The Imperative of Chiral Separation

Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit identical physical properties in an achiral environment, making their separation a significant analytical challenge.[1] However, in biological systems, which are inherently chiral, enantiomers can display vastly different pharmacological, toxicological, and sensory profiles.[2] The accurate quantification of enantiomeric excess (e.e.) is therefore not merely an analytical exercise but a critical requirement for ensuring the safety and efficacy of pharmaceutical products and the stereochemical integrity of synthetic intermediates.

Gas chromatography (GC) utilizing a chiral stationary phase (CSP) is a powerful, high-resolution technique for the analysis of volatile chiral compounds like 2-decanol.[3][4] This direct approach is often preferred over indirect methods, which require derivatization with a chiral reagent, due to its simplicity and the avoidance of potential validation issues associated with derivatization kinetics.[5] This note focuses on the direct separation of 2-decanol enantiomers using a modified β-cyclodextrin CSP, a class of selectors renowned for its broad applicability to chiral alcohols.[3]

The Principle of Chiral Recognition on Cyclodextrin Phases

The enantioselective separation of 2-decanol is achieved through transient and reversible interactions between the analyte enantiomers and the chiral stationary phase. The underlying principle is "chiral recognition," where the CSP selectively interacts more strongly with one enantiomer over the other.[6]

Modified β-cyclodextrin phases, such as the recommended CP Chirasil-DEX CB, are particularly effective. These cyclodextrins are toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic outer surface.[1] Separation is primarily governed by the formation of temporary host-guest inclusion complexes.[6][7] The two enantiomers of 2-decanol fit differently into the chiral cavity of the cyclodextrin selector, leading to a difference in the stability of the diastereomeric complexes formed. The enantiomer that forms the more stable complex is retained longer on the column, resulting in different elution times and enabling their separation.[6][8]

Caption: Chiral recognition mechanism on a cyclodextrin-based CSP.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the direct analysis of 2-decanol. The method parameters are based on established applications for secondary alcohols on cyclodextrin-based columns.[7][9]

Materials and Instrumentation

| Category | Item |

| Instrumentation | Gas Chromatograph with Flame Ionization Detector (FID) |

| Autosampler (or manual injection) | |

| Data Acquisition and Processing Software (e.g., Chromeleon)[10] | |

| GC Column | CP Chirasil-DEX CB (or equivalent modified β-cyclodextrin phase) |

| Dimensions: 25 m length x 0.25 mm I.D. x 0.25 µm film thickness[7][9] | |

| Reagents & Solvents | Racemic (±)-2-Decanol (for method setup and resolution check) |

| This compound and/or (S)-(+)-2-Decanol standards (for peak identification) | |

| Dichloromethane (or Hexane), HPLC or GC grade[7] | |

| Gases | Hydrogen (Carrier Gas), high purity[7][9] |

| Nitrogen (Makeup Gas), high purity | |

| Air (for FID), zero grade | |

| Consumables | 2 mL GC Vials with Septa Caps |

| Microliter Syringes (for manual injection) or Autosampler Syringe |

Sample and Standard Preparation

The causality behind proper sample preparation is to ensure the analyte is fully dissolved and at a concentration suitable for the detector's linear range, preventing column overload and ensuring accurate quantification.

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic (±)-2-decanol into a 10 mL volumetric flask.

-

Dissolution: Dissolve and dilute to the mark with dichloromethane.[7] Mix thoroughly until homogeneous.

-

Working Standard: Transfer an aliquot of the stock solution into a 2 mL GC vial and seal.

-

Peak Identification Standards: Prepare separate ~1 mg/mL solutions of the pure (R) and (S) enantiomers, if available, to definitively confirm the elution order.

GC Instrumentation Protocol

The chosen parameters, particularly the slow oven temperature ramp, are critical for achieving baseline resolution between the closely eluting enantiomers.[7] Hydrogen is selected as the carrier gas for its high efficiency, allowing for faster analysis without sacrificing resolution.[9]

| Parameter | Recommended Setting | Justification |

| Injector | Split Mode (Ratio 50:1) | Prevents column overloading and ensures sharp peaks. |

| Temperature: 230°C[7] | Ensures complete and rapid vaporization of 2-decanol. | |

| Carrier Gas | Hydrogen[9] | Provides high efficiency and allows for faster optimal linear velocities. |

| Linear Velocity: ~80 cm/s[9] | Optimized for resolution on this column type. | |

| Oven Program | Initial Temp: 60°C, Hold: 1 min | Allows for sharp initial peak shape. |

| Ramp Rate: 2°C/min to 120°C[7] | Critical Step: Slow ramp is essential for resolving enantiomers. | |

| Final Hold: Hold at 120°C for 5 min[7] | Ensures elution of the analyte and cleans the column. | |

| Detector (FID) | Temperature: 250°C[7] | Prevents condensation of the analyte and reduces detector noise. |

| Makeup Gas (N₂): 25 mL/min | Optimizes detector sensitivity. | |

| Hydrogen Flow: 30 mL/min | Standard for FID operation. | |

| Air Flow: 300 mL/min | Standard for FID operation. | |

| Injection | Volume: 1 µL[7] | Standard volume to avoid overloading. |

Experimental Workflow

The entire analytical process follows a logical and systematic sequence to ensure reproducibility and accuracy.

Caption: Standard workflow for chiral GC analysis of 2-decanol.

Results, Data Interpretation, and System Validation

Expected Chromatographic Results

Upon injection of a racemic standard, the method should yield two well-resolved peaks corresponding to the (R) and (S) enantiomers of 2-decanol. The elution order must be confirmed by injecting a standard of a known enantiomer (e.g., pure this compound).

| Parameter | Expected Value | Significance |

| Retention Time (t_R1) | Analyte-specific (e.g., ~25 min) | Time taken for the first enantiomer to elute. |

| Retention Time (t_R2) | Analyte-specific (e.g., ~26 min) | Time taken for the second enantiomer to elute. |

| Selectivity (α) | > 1.05 | A measure of the separation factor between the two peaks. |

| Resolution (R_s) | > 1.5[11] | Indicates baseline separation, crucial for accurate quantification. |

Calculation of Enantiomeric Excess (% ee)

The enantiomeric excess is the primary measure of a sample's chiral purity. It is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

-

Formula: % ee = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Where Area_major is the peak area of the enantiomer present in a larger amount, and Area_minor is the peak area of the enantiomer in the smaller amount.

Method Validation: Ensuring Trustworthiness

A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical method is suitable for its intended purpose.[12] Key validation parameters for a chiral purity assay include:

-

Specificity: The ability to assess the target enantiomers unequivocally in the presence of other components. This is demonstrated by obtaining baseline resolution (R_s > 1.5) and checking for interfering peaks from a blank (solvent injection).

-

Precision: Assessed by repeatedly injecting the same standard (e.g., n=6) and calculating the relative standard deviation (RSD) of the peak area ratio. The acceptance criterion is typically RSD ≤ 2%.

-

Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified. This is critical for purity analysis and is often established as the concentration giving a signal-to-noise ratio of ~10:1.

-

Linearity and Range: Demonstrated by preparing a series of standards with varying ratios of the two enantiomers and confirming that the measured peak area ratio is linear with respect to the concentration ratio.

-

Accuracy: Evaluated by spiking a sample of the major enantiomer with known amounts of the minor enantiomer and calculating the percent recovery.

Conclusion

This application note provides a robust and reliable protocol for the chiral GC analysis of this compound using a modified β-cyclodextrin stationary phase. The detailed methodology, from sample preparation to instrument setup and data interpretation, is grounded in established chromatographic principles.[7][9] By explaining the causality behind critical parameters, such as the oven temperature ramp and carrier gas selection, this guide empowers researchers to not only replicate the method but also to troubleshoot and adapt it as needed. Adherence to the outlined protocol and validation principles will ensure the generation of accurate, reproducible, and defensible data for assessing the enantiomeric purity of 2-decanol, a critical task in pharmaceutical and chemical research.

References

-

Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

-

Beesley, T. The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. Available from: [Link]

-

Hinshaw, J. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available from: [Link]

-

Regis Technologies. Getting Started with Chiral Method Development. (2022-10-14). Available from: [Link]

-

Lee, J. E., Lee, J., & Hyun, M. H. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available from: [Link]

-

Sousa, M., et al. Separation of Enantiomers Using Gas Chromatography: Application in Forensic Toxicology, Food and Environmental Analysis. ResearchGate. Available from: [Link]

-

AZoM. The Study of Chiral Stationary Phases for Gas Chromatography. (2022-07-22). Available from: [Link]

-

Zhang, C., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. PMC. Available from: [Link]

-

Pandey, P. K. Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. (2024-03-07). Pharma Knowledge Forum. Available from: [Link]

-

Sánchez, A., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. Available from: [Link]

-

National Institute of Standards and Technology (NIST). 2-Decanol. NIST WebBook. Available from: [Link]

-

Way, G. Y. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available from: [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. azom.com [azom.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

improving yield in the synthesis of (R)-(-)-2-Decanol

Technical Support Center: Synthesis of (R)-(-)-2-Decanol Ticket ID: #YIELD-OPT-C10 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Yield vs. Purity Trade-off

Optimizing the yield of This compound requires a fundamental choice between two distinct synthetic strategies. Most researchers encounter a "yield ceiling" because they rely on Kinetic Resolution (KR) , which is mathematically limited to a 50% theoretical yield. To exceed this, you must either implement a recycling loop (Deracemization) or switch to Asymmetric Reduction of 2-decanone.

This guide provides troubleshooting for both pathways, focusing on breaking the 50% barrier and minimizing isolation losses.

Module 1: Optimizing Enzymatic Kinetic Resolution (EKR)

Current Status: You are using a lipase (e.g., CALB) to resolve racemic 2-decanol.

Diagnostic: Why is my yield stuck at 45%?

In a standard kinetic resolution, the enzyme selectively acylates the (R)-enantiomer (or (S)-, depending on the lipase), leaving the other untouched.

-

Theoretical Max Yield: 50% (of the desired enantiomer).

-

Real-World Yield: Often 40–45% due to non-specific hydrolysis or incomplete conversion.

Troubleshooting Protocol: Maximizing EKR Efficiency

Q1: Which acyl donor should I use to prevent the reaction from reversing? Recommendation: Switch from ethyl acetate to Vinyl Acetate .

-

Mechanism: Vinyl acetate releases vinyl alcohol upon transesterification, which instantly tautomerizes to acetaldehyde (volatile). This renders the reaction irreversible , driving the equilibrium toward the product.

-

Caution: Acetaldehyde can deactivate enzymes over time. Ensure your system is open or vented to remove it, or use a robust immobilized lipase like Novozym 435 (Candida antarctica Lipase B).

Q2: How do I recover the "lost" 50% (the unwanted S-isomer)? Solution: Implement a Mitsunobu Inversion recycling loop. Don't discard the unreacted (S)-2-decanol. You can invert its stereocenter to regenerate the (R)-isomer or racemize it back to the starting material for another pass.

Protocol: The Recycling Loop (Deracemization)

-

Separation: Isolate (S)-2-decanol (unreacted alcohol) from (R)-2-decyl acetate (product) via distillation or flash chromatography.

-

Inversion: Treat (S)-2-decanol with Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), and an acid (e.g., acetic acid).

-

Result: This inverts the (S)-alcohol to the (R)-ester, which can be hydrolyzed to the desired product.[1]

Module 2: Breaking the 50% Barrier (Asymmetric Reduction)

Current Status: You are reducing 2-decanone directly to (R)-2-decanol.

Route A: Biocatalytic Reduction (Anti-Prelog ADHs)

This is the "Green Chemistry" route. Certain Alcohol Dehydrogenases (ADHs) can achieve >95% yield and >99% ee.

Q3: The reaction stalls after 20% conversion. Why? Root Cause: Cofactor Exhaustion (NADH/NADPH). ADHs require stoichiometric amounts of cofactors, which are too expensive to use without regeneration. Fix: Coupled Enzyme System.

-

Add Glucose Dehydrogenase (GDH) and Glucose .

-

GDH oxidizes glucose to gluconolactone, reducing NAD+ back to NADH. This constantly "recharges" your ADH.

Q4: My substrate (2-decanone) is not dissolving in the buffer. Root Cause: 2-Decanone is highly lipophilic (LogP ~3.5). Fix: Use a Biphasic System or Co-solvent.

-

Add 10–20% (v/v) DMSO or Isopropanol (IPA).

-

Note: If using Acetobacter pasteurianus (whole cell), IPA can serve as both the co-solvent and the hydrogen donor for cofactor regeneration [1].

Route B: Chemical Asymmetric Hydrogenation (Noyori Type)

This is the industrial standard for scalability.

Q5: Which catalyst gives the (R)-enantiomer? Recommendation: RuCl2[(R)-BINAP] (Check specific ligand chirality).

-

Mechanism: The chiral ligand creates a "pocket" that forces the hydride transfer to occur from a specific face of the ketone.

-

Critical Parameter: Hydrogen Pressure.[2] 2-Decanone is a simple aliphatic ketone; it requires higher pressure (40–100 bar) compared to functionalized ketones unless an advanced catalyst (e.g., Ru-BINAP-diamine) is used.

Visualizing the Workflows

The following diagram illustrates the decision matrix between Kinetic Resolution (with recycling) and Asymmetric Reduction.

Caption: Workflow comparison between Kinetic Resolution (with recycling loop) and Asymmetric Reduction for (R)-2-Decanol synthesis.

Comparative Data Analysis

| Feature | Enzymatic Kinetic Resolution (Standard) | EKR + Recycling (Mitsunobu) | Biocatalytic Reduction (ADH) | Noyori Hydrogenation |

| Max Theoretical Yield | 50% | 100% | 100% | 100% |

| Enantiomeric Excess (ee) | >99% (Excellent) | >95% | >99% (Excellent) | 90-97% |

| Reaction Conditions | Mild, Ambient Temp | Multi-step, Chemical intensive | Mild, Aqueous Buffer | High Pressure H2, Autoclave |

| Atom Economy | Low (Acyl donor waste) | Medium | High | Very High |

| Primary Bottleneck | Yield Ceiling | Process Complexity | Cofactor Cost / Solubility | Catalyst Cost |

Experimental Protocol: High-Yield Biocatalytic Reduction

Recommended for labs prioritizing yield and enantiopurity without high-pressure equipment.

Materials:

-

Substrate: 2-Decanone (10 mM)

-

Enzyme: Anti-Prelog ADH (e.g., from Acetobacter pasteurianus or commercial kit) [1].

-

Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq).

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

-

Co-solvent: Isopropanol (10% v/v).

Step-by-Step:

-

Preparation: Dissolve 2-decanone in Isopropanol.

-

Buffer Mix: In the main reaction vessel, add the buffer, Glucose, and NADP+ (catalytic amount, 0.1 mM).

-

Initiation: Add the ADH and GDH enzymes.

-

Addition: Slowly add the substrate solution to the buffer mix.

-

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Work-up: Extract 3x with Ethyl Acetate. Dry over MgSO4. Evaporate solvent.

-

Validation: Analyze ee via Chiral GC (e.g., Cyclodex-B column).

References

-

Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158. Source: PubMed / BMC Biotechnology [Link]

-

Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol. Source: Scientific Research Publishing [Link]

-

Noyori Asymmetric Hydrogenation. Source: Organic Chemistry Portal [Link]

-

High-yield conversion of (R)-2-octanol from the corresponding racemate by stereoinversion using Candida rugosa. Source: PubMed [Link]

Sources

Technical Support Center: Mastering the Chiral Separation of 2-Decanol by Gas Chromatography

An in-depth guide from the desk of a Senior Application Scientist.

Welcome to the technical support center dedicated to the enantiomeric resolution of 2-decanol. As researchers and drug development professionals, you understand that achieving baseline separation of enantiomers is not merely an analytical goal, but a critical necessity for ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2] 2-Decanol, a simple chiral secondary alcohol, serves as an excellent model for the challenges encountered in chiral gas chromatography (GC).

This guide is structured to function as a direct line to an application scientist. We will move beyond simple protocols to explore the causality behind chromatographic phenomena, empowering you to troubleshoot effectively and develop robust, validated methods.

The Core Principle: How Chiral Recognition Occurs in GC

The foundation of chiral GC separation lies in the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[3] These complexes possess different energies of formation and dissociation, leading to a difference in their retention times. For volatile alcohols like 2-decanol, the most powerful and widely used CSPs are based on derivatized cyclodextrins.[3][4][5]

Cyclodextrins are cone-shaped macromolecules with a hydrophobic inner cavity and a hydrophilic outer surface.[5] The separation mechanism is twofold:

-

Inclusion Complexation: The nonpolar alkyl chain of 2-decanol fits into the hydrophobic cyclodextrin cavity.

-

Surface Interactions: The hydroxyl group of 2-decanol interacts (primarily through hydrogen bonding) with the derivatized groups on the rim of the cyclodextrin. The precise stereochemical fit of these interactions dictates the stability of the diastereomeric complex and, consequently, the separation.

Understanding this dual-mode interaction is the key to manipulating your experimental parameters for better resolution.

Troubleshooting Guide: Your Questions Answered

This section directly addresses the common hurdles you may encounter.

Q1: I'm injecting a racemic standard of 2-decanol, but I see only one peak. Why are my enantiomers co-eluting?

This is a common starting problem. The absence of separation points to a fundamental issue in the method's ability to perform chiral discrimination. Let's diagnose the potential causes systematically.

-

Cause 1: Incorrect Column Selection

-

Expert Insight: The most obvious reason for co-elution is the use of a non-chiral (achiral) column, such as a standard DB-5 or HP-1. These columns separate based on boiling point and polarity, properties that are identical for enantiomers. You MUST use a column with a chiral stationary phase.[6] For 2-decanol, a derivatized cyclodextrin column is the industry standard.

-

Solution: Verify your column is a designated chiral column. Recommended starting points are columns with beta-cyclodextrin (e.g., Beta-DEX™) or gamma-cyclodextrin phases.[3]

-

-

Cause 2: Oven Temperature is Too High

-

Expert Insight: The hydrogen bonds and van der Waals forces that govern chiral recognition are relatively weak and exothermic. High temperatures provide excessive kinetic energy to the analyte molecules, preventing them from engaging effectively with the CSP. This reduces the stability difference between the transient diastereomeric complexes, causing the resolution to decrease or disappear entirely.

-

Solution: Substantially lower your oven temperature. For chiral separations, it is often necessary to work at the lowest practical temperature that still allows for reasonable elution times and peak shapes.[5] Start with an isothermal temperature of 100-120°C and adjust downwards.[3]

-

-

Cause 3: Inappropriate Carrier Gas Velocity

-

Expert Insight: While less dramatic than temperature, the carrier gas linear velocity affects column efficiency (the "sharpness" of the peaks). If the velocity is too high, molecules may not have sufficient time to interact with the stationary phase, leading to peak broadening and loss of resolution.

-

Solution: Ensure your carrier gas (Helium or Hydrogen is preferred) flow rate is set to an optimal or near-optimal value.[5][7] A typical starting point is a constant flow of 1.0 mL/min for a 0.25 mm ID column.[3]

-

Q2: I can see two peaks, but they are poorly resolved (Resolution, Rs < 1.5). How can I improve the separation?

Achieving baseline resolution (Rs ≥ 1.5) is the goal. This indicates that the peaks are sufficiently separated for accurate quantification. Here is a hierarchical approach to improving resolution.

-

Strategy 1: Optimize the Oven Temperature Program (Highest Impact)

-

Expert Insight: This is your most powerful tool. Decreasing the temperature increases the interaction time and strength with the CSP, enhancing selectivity.

-

Action Plan:

-

Lower Isothermal Temperature: If you are running an isothermal method, decrease the temperature in 5-10°C increments.

-

Introduce a Slow Ramp: Switch to a temperature program. A slow ramp rate (e.g., 1-2°C/min) is highly effective for resolving closely eluting compounds.[3][8] This allows the column to operate at the "ideal" temperature for separation for a longer period.

-

-

-

Strategy 2: Adjust Carrier Gas Flow Rate (Fine-Tuning)

-

Expert Insight: Reducing the flow rate can increase the interaction time and improve resolution, though it will also increase the total analysis time.[1][4]

-

Action Plan: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or lower and observe the effect on resolution. This is a trade-off between resolution and speed.

-

-

Strategy 3: Consider Derivatization (Problem-Solving Tool)

-

Expert Insight: While 2-decanol can often be separated directly, derivatization can be a powerful strategy to overcome poor peak shape or insufficient resolution.[8][9] Converting the hydroxyl (-OH) group to an ester (e.g., acetate) or trifluoroacetate does two things: 1) It blocks the polar -OH group, reducing peak tailing caused by interaction with active sites in the system; and 2) It introduces a new functional group that may interact more favorably or selectively with the CSP.

-

Action Plan: If optimization of GC parameters is insufficient, consider derivatizing your sample. Trifluoroacetic anhydride (TFAA) is a common reagent for this purpose.[1] See Protocol 2 for a sample procedure.

-

Q3: My 2-decanol peaks are tailing significantly. What is the cause and how can I fix it?

Peak tailing is often a sign of unwanted secondary interactions in your GC system, which can compromise resolution and reproducibility.

-

Cause 1: System Activity

-

Expert Insight: The polar hydroxyl group of 2-decanol can adsorb to active sites (silanol groups) in the injector liner, on metal surfaces, or at the head of the column. This reversible adsorption process slows down a portion of the analyte molecules, creating a "tail" on the peak.[10]

-

Solution:

-

Use an Inert Liner: Ensure you are using a high-quality, deactivated (silanized) injector liner.

-

Column Maintenance: If the column is old or has been exposed to contaminants, the front end may become active. You can sometimes restore performance by removing the first 10-20 cm from the injector end.

-

Derivatization: As mentioned above, blocking the hydroxyl group via derivatization is a very effective way to eliminate this type of peak tailing.

-

-

-

Cause 2: Sample Overload

-

Expert Insight: Injecting too much sample can saturate the stationary phase at the head of the column, leading to a characteristic "shark-fin" or tailing peak shape. Chiral columns are particularly susceptible due to their specialized, thin-film nature.

-

Solution: Dilute your sample or increase the split ratio (e.g., from 50:1 to 100:1) to reduce the mass of analyte introduced onto the column.

-

Q4: My retention times are unstable and drifting from one injection to the next. What should I check?

Poor retention time reproducibility makes reliable peak identification and integration impossible. The cause is almost always related to a lack of stability in the system's physical parameters.

-

Cause 1: System Leaks

-

Expert Insight: A leak in the carrier gas flow path is a primary culprit. This is most common at the injection port septum or the column fittings. A leak will cause the column head pressure and flow rate to fluctuate.[11]

-

Solution: Regularly replace the injector septum.[12][13] After installing a column, perform a leak check with an electronic leak detector.

-

-

Cause 2: Insufficient Equilibration Time

-

Expert Insight: Before the first injection, the GC oven and column must be fully stabilized at the initial temperature. If the equilibration time is too short, the initial conditions will vary between runs, causing retention time shifts.[13]

-

Solution: Ensure your method includes a sufficient equilibration time (typically 1-3 minutes) after the oven reaches its initial setpoint and before injection.

-

Data & Protocols for Success

Table 1: Comparison of Common Chiral Stationary Phases for Alcohol Separation

| Chiral Selector Base | Derivatization Example | Primary Interaction Mechanism | Suitability for 2-Decanol |

| Beta-Cyclodextrin (β-CD) | Permethylated, Diacetylated | Inclusion complexation & H-bonding | High. A very common and effective choice for secondary alcohols.[3][6] |

| Gamma-Cyclodextrin (γ-CD) | Trifluoroacetylated | Surface dipole-dipole interactions | Good. Offers different selectivity than β-CD and can be effective if β-CD fails.[5] |

| Alpha-Cyclodextrin (α-CD) | Permethylated | Inclusion complexation (smaller cavity) | Lower. The smaller cavity may not be optimal for the C10 chain of 2-decanol. |

Table 2: Recommended Starting GC Parameters for 2-Decanol Enantiomer Separation

| Parameter | Recommended Starting Condition |

| Chiral Column | Cyclodextrin-based (e.g., Beta-DEX™), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector | Split/Splitless, 230°C, Split Ratio 50:1[3] |

| Carrier Gas | Helium or Hydrogen, constant flow of 1.0 mL/min[3] |

| Oven Program | Start at 100°C, ramp 2°C/min to 140°C[3][8] |

| Detector | FID, 250°C[3] |

| Injection Volume | 1 µL |

Protocol 1: Step-by-Step GC Method Optimization Workflow

-

Establish Initial Separation: Install an appropriate chiral column (e.g., CP Chirasil-DEX CB) and use the starting parameters from Table 2.[8] Inject a racemic standard.

-

Confirm Elution: If peaks are observed but not separated, proceed to step 3. If no peaks are seen, check system integrity (gas flow, syringe, etc.).

-

Optimize Temperature: Lower the initial oven temperature by 10°C. If resolution improves, continue to lower it until peak broadening becomes excessive or run times are impractical.

-

Optimize Temperature Ramp: If using a temperature program, decrease the ramp rate from 2°C/min to 1°C/min. This will increase the separation between the enantiomers.

-

Fine-Tune Flow Rate: Once the temperature is optimized, decrease the carrier gas flow rate from 1.0 mL/min to 0.8 mL/min to see if further resolution gains can be made without sacrificing too much analysis time.

-

Validate: Once baseline resolution (Rs ≥ 1.5) is achieved, perform multiple injections to confirm the method's precision and robustness.[14]

Protocol 2: Derivatization of 2-Decanol with Trifluoroacetic Anhydride (TFAA)

This procedure should be performed in a fume hood with appropriate personal protective equipment.

-

Sample Preparation: In a 2 mL autosampler vial, add approximately 1 mg of your 2-decanol sample.

-

Add Solvent: Add 500 µL of an inert solvent, such as dichloromethane.

-

Add Reagent: Add 100 µL of Trifluoroacetic Anhydride (TFAA).

-

Reaction: Cap the vial tightly and heat at 60°C for 15-20 minutes.

-

Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC injection. The resulting trifluoroacetyl ester is more volatile and less prone to tailing.

Visualizing the Workflow

A logical approach is critical for efficient troubleshooting.

Caption: Decision tree for when to employ derivatization.

Frequently Asked Questions (FAQs)

-

FAQ 1: What is the most important parameter in a chiral GC separation? Without question, it is the selection of the correct chiral stationary phase, followed closely by the column temperature. The interactions that produce separation are highly specific and temperature-dependent.

-

FAQ 2: Can I use Nitrogen as a carrier gas? Yes, but it is less efficient than Helium or Hydrogen. Van Deemter curves show that the optimal linear velocity for Nitrogen is much lower and the loss of efficiency is more pronounced at higher velocities. [5]For the best resolution, especially with challenging separations, Hydrogen or Helium are strongly recommended. [7]

-

FAQ 3: How do I calculate resolution (Rs) and enantiomeric excess (% ee)? The resolution (Rs) is a measure of the degree of separation between two peaks. It is calculated as: Rs = 1.18 * (t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at half-height. [9]A value of Rs ≥ 1.5 is desired for baseline separation.

Enantiomeric excess (% ee) quantifies the purity of a chiral sample. It is calculated from the peak areas: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the area of the minor enantiomer. [3]

-

FAQ 4: What does method validation for a chiral GC assay entail? A validated method ensures the results are reliable. Key validation parameters include Specificity (proving you can resolve the enantiomers from each other and any impurities), Precision, Accuracy, Linearity, Range, and Robustness. [14][15]

References

-

Li, H., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods. Retrieved from [Link]

-

Romanello, D. (2025). GC Carrier Gas Guide: Selection & Applications. Phenomenex. Retrieved from [Link]

-

Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

-

Hyun, M. H., & Min, H. J. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of High Resolution Chromatography. Retrieved from [Link]

-